molecular formula C6H11BrO B13951471 4-Bromo-3,3-dimethyl-2-butanone CAS No. 19961-40-1

4-Bromo-3,3-dimethyl-2-butanone

Cat. No.: B13951471
CAS No.: 19961-40-1
M. Wt: 179.05 g/mol
InChI Key: FHULFQDWWYFFPZ-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethyl-2-butanone is an organic compound with the molecular formula C₆H₁₁BrO. It is also known by other names such as 1-bromo-3,3-dimethyl-2-butanone and bromopinacolone . This compound is characterized by a bromine atom attached to a carbonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3,3-dimethyl-2-butanone involves the bromination of pinacolone (3,3-dimethyl-2-butanone). The reaction typically uses bromine (Br₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethyl-2-butanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic conditions depending on the oxidizing agent used.

Major Products

Scientific Research Applications

4-Bromo-3,3-dimethyl-2-butanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.

    Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Serves as a building block in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethyl-2-butanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic addition and reduction reactions. These properties make the compound a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,3-dimethylbutan-2-one: Another name for 4-Bromo-3,3-dimethyl-2-butanone.

    Bromopinacolone: A synonym for the compound.

    tert-Butyl Bromomethyl Ketone: A structurally similar compound with similar reactivity.

Uniqueness

This compound is unique due to its combination of a bromine atom and a carbonyl group, which imparts distinct reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .

Properties

CAS No.

19961-40-1

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

4-bromo-3,3-dimethylbutan-2-one

InChI

InChI=1S/C6H11BrO/c1-5(8)6(2,3)4-7/h4H2,1-3H3

InChI Key

FHULFQDWWYFFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CBr

Origin of Product

United States

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